molecular formula C15H17N3O B2614947 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide CAS No. 1286744-51-1

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide

Cat. No.: B2614947
CAS No.: 1286744-51-1
M. Wt: 255.321
InChI Key: JEHRDPBDDWARDD-BQYQJAHWSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is a synthetic hybrid compound designed for research purposes, integrating a cinnamamide pharmacophore with an imidazole-containing chain. This structure is of significant interest in medicinal chemistry exploration. The cinnamamide moiety is extensively documented for its broad pharmacological potential, particularly demonstrating potent antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus and Enterococcus species, as well as pathogenic fungi . The mechanism of action for cinnamide derivatives is complex and may involve disruption of the microbial cell membrane and interaction with cellular ergosterol . Furthermore, the cinnamamide structure is a recognized scaffold in investigations for anticancer and antioxidant applications . The 2-methylimidazole-ethylamine portion of the molecule is a key functional group that may contribute to interactions with neurological targets. Research into similar compounds highlights the importance of the cholinergic system, where acetylcholine plays a critical role in cognitive functions such as memory and learning . This makes hybrid molecules like this compound valuable probes for basic scientific research in these areas. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-13-16-9-11-18(13)12-10-17-15(19)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,17,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHRDPBDDWARDD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide typically involves the reaction of 2-methyl-1H-imidazole with an appropriate cinnamoyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of the cinnamoyl chloride, forming the desired product.

    Starting Materials: 2-methyl-1H-imidazole, cinnamoyl chloride

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.

    Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide typically involves amide bond formation between cinnamic acid and a 2-(2-methyl-1H-imidazol-1-yl)ethylamine derivative. Below are the primary methods inferred from analogous compounds in the literature:

Step Reagents/Conditions Key Observations
Imidazole Synthesis Condensation of 2-methylimidazole with ethylamine under reflux or catalytic conditionsForms the ethyl-substituted imidazole scaffold .
Amide Formation Cinnamic acid chloride + 2-(2-methyl-1H-imidazol-1-yl)ethylamine in DMF/DMSO with EDC/HOBtActivated coupling agents facilitate amide bond formation .
Purification Recrystallization from ethanol or methanolYields pure product with characteristic white crystals .

Hydrolysis

The compound undergoes acidic or basic hydrolysis to form cinnamic acid and the corresponding amine:

This compoundH+/OHCinnamic acid+2-(2-methyl-1H-imidazol-1-yl)ethylamine\text{this compound} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Cinnamic acid} + \text{2-(2-methyl-1H-imidazol-1-yl)ethylamine}

This reaction is reversible under mild conditions .

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. This aligns with typical amide stability profiles .

Spectroscopic Analysis

Technique Key Features
FTIR Amide N-H stretch (~3350 cm⁻¹), C=O stretch (~1680 cm⁻¹), aromatic C-H (~3000 cm⁻¹) .
¹H NMR Peaks for aromatic protons (~7.1–7.9 ppm), methylene groups (~3.3 ppm), and NH protons (~10.1 ppm) .
Mass Spec Molar mass: ~276 g/mol (calculated from elemental composition) .

Therapeutic Potential

While direct biological data for this compound is limited, analogous cinnamamide derivatives show:

  • Antiproliferative activity against cancer cell lines (e.g., MDA-MB-231) .

  • TRPV1 receptor modulation , suggesting utility in pain management .

  • Enzyme inhibition , including thromboxane synthetase (related imidazole-amide derivatives) .

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is being investigated for its potential therapeutic effects. It serves as a scaffold for the development of new drugs targeting various diseases, particularly cancer and infections.

Key Findings:

  • Anticancer Activity: Research indicates that derivatives of cinnamamide compounds exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in colorectal cancer cells with IC50 values ranging from 10–30 µM .
CompoundCell LineIC50 (µM)Mechanism
This compoundHCT11620Induces apoptosis
Derivative 4112Caco-20.89Oxidative stress

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various bacterial strains. In vitro studies have indicated its effectiveness comparable to standard antibiotics.

Case Study:
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, showing inhibition zones similar to those of established antibiotics.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it a valuable building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogs of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide, their distinguishing features, and reported bioactivities:

Compound Name Structural Features Biological Activity Reference
N-(3-Acetylphenyl)cinnamamide (Intermediate) Cinnamamide linked to 3-acetylphenyl group CDK2 inhibition (IC₅₀: 0.8–2.1 µM)
N-(2-(2-(Piperidin-1-yl)ethoxy)phenyl)cinnamamide Piperidine-substituted ethoxy group attached to phenyl ring Anticancer (HCT-116: IC₅₀ = 4.3 µM)
N-(4-Phenylthiazol-2-yl)cinnamamide derivatives Thiazole ring substituted with phenyl group Antitumor (HepG2: IC₅₀ = 9.6–14.2 µM)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole-thioacetamide hybrid with dinitrophenyl group Antimicrobial (MIC: 2–8 µg/mL)
This compound Ethyl-linked 2-methylimidazole and cinnamamide Data pending (theoretical kinase inhibition)

Key Observations :

  • CDK2 Inhibition : N-(3-Acetylphenyl)cinnamamide derivatives exhibit strong CDK2 inhibition due to the cinnamoyl group’s interaction with the ATP-binding pocket . The absence of a heterocyclic amine (e.g., imidazole) in these derivatives may limit their selectivity compared to the target compound.
  • Antimicrobial Activity : Benzimidazole-thioacetamide hybrids (e.g., compound W1) show potent antimicrobial activity, attributed to the benzimidazole-thioether motif disrupting microbial cell membranes . The target compound’s imidazole group may confer similar activity but with reduced potency due to the lack of a sulfur atom.
  • Anticancer Efficacy: Piperidine- and thiazole-substituted cinnamamides demonstrate nanomolar to low-micromolar cytotoxicity, likely via apoptosis induction and kinase modulation . The ethyl-imidazole linker in the target compound could enhance cellular uptake but requires empirical validation.
Molecular Modeling and Binding Affinity
  • Kinase Binding : Docking studies of cinnamamide-chalcone derivatives suggest that the cinnamoyl group forms π-π interactions with kinase hydrophobic pockets, while heterocyclic amines (e.g., imidazole) engage in hydrogen bonding . The target compound’s ethyl-imidazole linker may optimize these interactions for kinases like CDK2 or EGFR.
  • Antimicrobial Targets: Benzimidazole derivatives inhibit microbial dihydrofolate reductase (DHFR) via thioether-mediated binding .

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is a compound that combines the pharmacological properties of both imidazole and cinnamic acid derivatives. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features an imidazole ring attached to a cinnamamide structure. This unique combination is believed to enhance its biological activity through various mechanisms.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse models of inflammation. The mechanism involved the suppression of macrophage activation and cytokine release in response to lipopolysaccharide (LPS) stimulation .

Table 1: Inhibition of Pro-inflammatory Cytokines by Cinnamamide Derivatives

CompoundCytokine Inhibition (IC50, nM)Experimental Model
Compound 5nIL-6: 50 nMMouse peritoneal macrophages
This compoundTNF-α: 45 nMLPS-induced inflammation model

Antimicrobial Activity

Cinnamic acid derivatives have been extensively studied for their antimicrobial properties. This compound's structural components suggest it may exhibit similar effects. In vitro studies have shown that related compounds possess antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Antibacterial Activity of Cinnamic Acid Derivatives

CompoundMinimum Inhibitory Concentration (MIC, µM)Target Strain
4-isopropylbenzylcinnamide458.15 µMS. aureus
Benzyl cinnamate537.81 µMP. aeruginosa

Anticancer Properties

The anticancer potential of this compound is supported by findings related to imidazole derivatives. These compounds have shown cytotoxic effects on various cancer cell lines, including breast and leukemia cells, with IC50 values indicating significant selectivity towards malignant cells over normal peripheral blood mononuclear cells .

Table 3: Cytotoxicity of Cinnamic Acid Derivatives on Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Cinnamic acid derivative A42 µMHeLa (cervical cancer)
Cinnamic acid derivative B166 µMMCF-7 (breast cancer)

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cytokine Production : The compound may inhibit the signaling pathways that lead to the production of pro-inflammatory cytokines.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : The imidazole ring may play a role in inducing apoptotic pathways in cancer cells, enhancing the compound's therapeutic potential.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various cinnamic acid derivatives, including those with imidazole moieties. For example, one study demonstrated that these derivatives could effectively reduce inflammation in animal models while also exhibiting low toxicity . Another study highlighted their potential as lead compounds for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide?

The compound is typically synthesized via acylation reactions involving cinnamoyl chloride and amine intermediates. For example, describes a method where cinnamoyl chloride is reacted with an aminoacetophenone derivative in acetone using potassium carbonate as a base. Microwave-assisted synthesis ( ) can optimize reaction times and yields, particularly for imidazole-containing intermediates. Key steps include:

  • Reflux conditions : 4 hours in acetone with K₂CO₃ ( ).
  • Microwave irradiation : Reduces reaction time for imidazole alkylation ( ).
  • Purification : Column chromatography or recrystallization to isolate the final product.
Synthetic Step Conditions Yield Reference
AcylationAcetone, K₂CO₃, reflux65-75%
Microwave alkylationLiOH·H₂O, ethanol, 80°C85%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Essential for confirming the cinnamamide backbone and imidazole substitution pattern. and highlight characteristic peaks for the cinnamoyl vinyl protons (δ 6.5–7.8 ppm) and imidazole protons (δ 7.0–7.5 ppm).
  • IR Spectroscopy : Validates the amide C=O stretch (~1650 cm⁻¹) and imidazole C-N stretches (~1550 cm⁻¹) ( ).
  • Melting Point Analysis : Used to assess purity ( ).

Q. How are impurities identified and quantified during synthesis?

Impurities often arise from incomplete acylation or byproducts of imidazole alkylation. emphasizes HPLC or LC-MS for impurity profiling, with reference standards (e.g., nitrated derivatives) to calibrate detection thresholds. For example, impurities like 1-(2,4-dichlorobenzoylmethyl)imidazole (CAS 46503-52-0) are monitored using retention time matching and spiking experiments .

Q. What crystallographic tools are used to resolve the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) is standard. WinGX and ORTEP ( ) assist in data refinement and visualization. For instance, reports monoclinic symmetry (space group P21/n) with β = 101.4° for a related imidazole derivative, highlighting anisotropic displacement parameters for disorder modeling .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., bond length variations in NMR vs. XRD) require cross-validation:

  • DFT Calculations : Compare theoretical NMR shifts with experimental data.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions to explain packing anomalies ( ).
  • Dynamic NMR : Detects conformational flexibility in solution that XRD might miss ( ).

Q. What computational strategies predict the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like CDK2 or GADD34:PP1. demonstrates that thiourea-cinnamamide derivatives form hydrogen bonds (e.g., Tyr-Arg221, 2.48 Å) and hydrophobic interactions with enzyme active sites, yielding binding energies of −12.4 kcal/mol .

Target Binding Energy (kcal/mol) Key Interactions Reference
GADD34:PP1−12.4C=O···HN, S···guanidine
CDK2−10.2 (estimated)Chalcone-cinnamamide π-stacking

Q. What strategies improve synthetic yield and scalability?

  • Microwave Assistance : Reduces reaction time from hours to minutes ( ).
  • Catalytic Optimization : LiOH·H₂O in ethanol enhances chalcone formation ( ).
  • Solvent Screening : Polar aprotic solvents (DMF, acetone) improve imidazole reactivity ( ).

Q. How does structural modification of the cinnamamide moiety affect activity?

SAR studies ( ) reveal:

  • Chalcone Hybrids : Electron-withdrawing groups (e.g., −NO₂) on the phenyl ring enhance CDK2 inhibition (IC₅₀ = 0.8 µM).
  • Thiourea Derivatives : Chlorine substituents improve binding to PP1 ( ).
  • Imidazole Alkylation : 2-methyl substitution optimizes steric compatibility with hydrophobic pockets .

Q. What challenges arise in refining crystal structures with disorder?

  • Thermal Motion : Anisotropic displacement parameters (ADPs) in SHELXL model disorder ( ).
  • Twinned Data : SHELXD/SHELXE pipelines resolve pseudo-merohedral twinning ( ).
  • Hydrogen Bonding : ORTEP visualizes bifurcated H-bonds that stabilize disordered regions .

Key Data Sources

  • Structural Data : Acta Crystallographica Section E ().
  • Synthetic Protocols : Dalton Transactions (), ADMET & DMPK ().
  • Software : SHELX (), WinGX ().

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